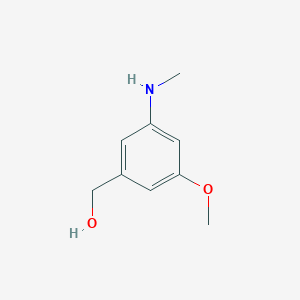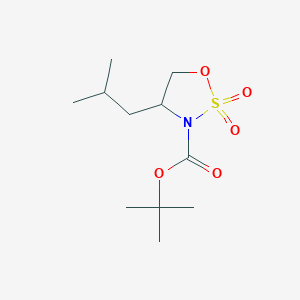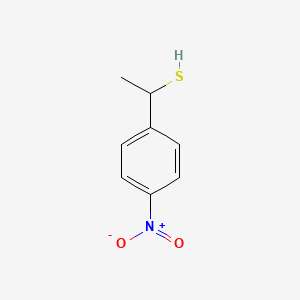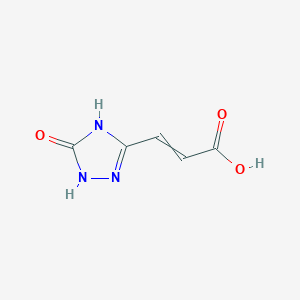
(3-Methoxy-5-(methylamino)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Méthoxy-5-(méthylamino)phényl)méthanol est un composé organique de formule moléculaire C9H13NO2 et de masse moléculaire 167,21 g/mol . Ce composé est un dérivé du phénol et contient à la fois des groupes fonctionnels méthoxy et méthylamino attachés à un cycle benzénique. Il est principalement utilisé à des fins de recherche dans divers domaines scientifiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (3-Méthoxy-5-(méthylamino)phényl)méthanol implique généralement la réduction des bases de Schiff. Une méthode courante est la réduction de la 3-méthoxy-5-(méthylamino)benzaldéhyde en utilisant du borohydrure de sodium (NaBH4) comme agent réducteur . La réaction est effectuée dans un solvant approprié, tel que l'éthanol, sous des conditions de température contrôlées afin d'assurer la réduction sélective du groupe aldéhyde en un groupe hydroxyle sans affecter les autres groupes fonctionnels.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques du (3-Méthoxy-5-(méthylamino)phényl)méthanol ne soient pas largement documentées, l'approche générale implique une synthèse à grande échelle utilisant des techniques de réduction similaires. Le processus peut inclure des étapes de purification supplémentaires, telles que la recristallisation ou la chromatographie, pour obtenir la pureté et le rendement souhaités.
Analyse Des Réactions Chimiques
Types de réactions
(3-Méthoxy-5-(méthylamino)phényl)méthanol subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde correspondants.
Réduction : Le composé peut être réduit davantage pour éliminer le groupe hydroxyle, formant un composé entièrement saturé.
Substitution : Les groupes méthoxy et méthylamino peuvent participer à des réactions de substitution nucléophile, conduisant à la formation de différents dérivés.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont des agents réducteurs couramment utilisés.
Substitution : Des réactifs tels que les halogènes (par exemple, le brome, le chlore) et les nucléophiles (par exemple, les amines, les thiols) sont utilisés dans des conditions appropriées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du groupe hydroxyle peut produire de la 3-méthoxy-5-(méthylamino)benzaldéhyde, tandis que les réactions de substitution peuvent produire divers dérivés substitués.
Applications De Recherche Scientifique
(3-Méthoxy-5-(méthylamino)phényl)méthanol a plusieurs applications dans la recherche scientifique, notamment :
Chimie : Il sert de brique pour la synthèse de molécules organiques plus complexes et est utilisé dans l'étude des mécanismes réactionnels et de la cinétique.
Biologie : Le composé est utilisé dans des tests biochimiques pour étudier les activités enzymatiques et les interactions avec les macromolécules biologiques.
Médecine : La recherche sur les applications thérapeutiques potentielles, telles que le développement de médicaments et les études pharmacologiques, implique souvent ce composé.
Industrie : Il est utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du (3-Méthoxy-5-(méthylamino)phényl)méthanol implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Les groupes méthoxy et méthylamino peuvent former des liaisons hydrogène et d'autres interactions avec les sites actifs, influençant l'activité biologique du composé. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Mécanisme D'action
The mechanism of action of (3-Methoxy-5-(methylamino)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and methylamino groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Méthoxy-5-(phénylamino)méthyl)phénol : Structure similaire avec un groupe phénylamino au lieu d'un groupe méthylamino.
4-(((4-Méthoxyphényl)amino)méthyl)-N,N-diméthylaniline : Contient un groupe diméthylaniline au lieu d'un groupe méthylamino.
Unicité
(3-Méthoxy-5-(méthylamino)phényl)méthanol est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes
Propriétés
Formule moléculaire |
C9H13NO2 |
|---|---|
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
[3-methoxy-5-(methylamino)phenyl]methanol |
InChI |
InChI=1S/C9H13NO2/c1-10-8-3-7(6-11)4-9(5-8)12-2/h3-5,10-11H,6H2,1-2H3 |
Clé InChI |
AMWBCDZSCJBUCL-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC(=CC(=C1)CO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(6-chloro-3-pyridinyl)methyl]-N-methyl-2-nitro-2-(1,3-thiazinan-2-yliden)-1-ethanamine](/img/structure/B12506010.png)
![8-(3-methylpiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12506014.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12506020.png)
![2-[6-Amino-2-(propylsulfanyl)purin-9-YL]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12506028.png)

![[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] 2,4-dimethylpiperazine-1-carboxylate](/img/structure/B12506036.png)
![1-[5-(aminomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-3H-pyrimidine-2,4-dione](/img/structure/B12506037.png)
![2-Phenyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B12506047.png)

![(2S)-2-[(tert-butoxycarbonyl)amino]-4-cyclopentylbutanoic acid](/img/structure/B12506054.png)


![2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12506076.png)

